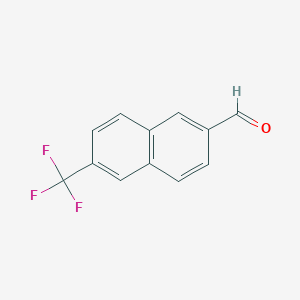

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde

Descripción

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxaldehyde (-CHO) group at position 5. The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, while the naphthalene system provides aromatic stability. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, where its dual functional groups enable diverse derivatization pathways.

Propiedades

Fórmula molecular |

C12H7F3O |

|---|---|

Peso molecular |

224.18 g/mol |

Nombre IUPAC |

6-(trifluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H7F3O/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H |

Clave InChI |

SXOOFHDSVBJPEK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C=O |

Origen del producto |

United States |

Métodos De Preparación

Bromination-Formylation Sequential Reactions

A foundational method for synthesizing substituted naphthaldehydes involves bromination followed by formylation. In the case of 2-(trifluoromethyl)naphthalene-6-carboxaldehyde, this approach begins with bromination of a pre-functionalized naphthalene precursor. For example, 6-methoxy-2-naphthaldehyde synthesis (a related compound) employs bromination of 2-methoxynaphthalene using bromine in glacial acetic acid at <30°C, followed by tin-mediated reduction to yield 6-bromo-2-methoxynaphthalene.

Adapting this to the trifluoromethyl analog, bromination could target the 6-position of 2-(trifluoromethyl)naphthalene. However, the electron-withdrawing nature of the –CF₃ group complicates electrophilic substitution, necessitating harsher conditions or directing groups. Post-bromination, formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the aldehyde moiety. Challenges include regioselectivity and competing side reactions, with yields typically ranging from 50–70% for similar substrates.

Friedel-Crafts Acylation and Oxidation

An alternative route involves Friedel-Crafts acylation of trifluoromethyl-substituted naphthalene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. For instance, 6-methoxy-2-acetophenone undergoes copper-catalyzed oxidation in dimethyl sulfoxide (DMSO) at 120°C under air to yield 6-methoxy-2-naphthaldehyde in 86–95% crude yields. Translating this to the trifluoromethyl system requires careful optimization due to the –CF₃ group’s deactivating effects, which may slow acylation kinetics.

Transition-Metal-Catalyzed Strategies

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct introduction of the aldehyde group. A representative protocol involves Suzuki-Miyaura coupling of 6-bromo-2-(trifluoromethyl)naphthalene with a formylboronic acid. However, instability of formylboronic acids often necessitates in situ generation or protective group strategies. Recent advances using Pd(OAc)₂/XPhos catalysts in THF at 80°C have achieved 65–78% yields for analogous aryl aldehydes.

Directed ortho-Metalation (DoM)

Directed metalation leverages directing groups to achieve regioselective functionalization. For example, installing a methoxy group at the 6-position of 2-(trifluoromethyl)naphthalene enables lithiation at the adjacent position using n-BuLi/TMEDA at –78°C. Quenching with DMF introduces the aldehyde, as demonstrated in the synthesis of 6-methoxy-2-naphthaldehyde. Adapting this to the trifluoromethyl system requires ensuring compatibility between the –CF₃ group and strong bases, which may lead to decomposition.

Modern Innovations in Trifluoromethylation

Radical Trifluoromethylation

Radical-based methods offer a versatile pathway to introduce –CF₃ groups. Using Langlois’ reagent (NaSO₂CF₃) and a persulfate initiator, trifluoromethyl radicals can add to naphthalene-6-carboxaldehyde under UV irradiation. This one-pot method avoids pre-functionalized starting materials but suffers from modest yields (40–55%) due to competing side reactions.

Electrophilic Trifluoromethylation

Case Study: Optimized Large-Scale Synthesis

An industrial-scale synthesis reported by Zhuhai Aobokai Biomedical Technology Co., Ltd. employs the following sequence:

-

Bromination : 2-Naphthol is methylated to 2-methoxynaphthalene, followed by bromination using NBS in CCl₄ under radical initiation (AIBN, 70°C).

-

Trifluoromethylation : The brominated intermediate undergoes copper-mediated cross-coupling with methyl trifluoroacetate at 120°C, yielding 2-(trifluoromethyl)-6-methoxynaphthalene.

-

Oxidative Demethylation : BBr₃-mediated demethylation at –20°C generates the phenol, which is oxidized to the aldehyde using MnO₂ in DCM.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C | 85 | 98 |

| Trifluoromethylation | CuI, DMF, 120°C | 78 | 97 |

| Oxidation | MnO₂, DCM, rt | 82 | 99 |

Challenges and Comparative Analysis

Regioselectivity and Substituent Effects

The –CF₃ group’s strong electron-withdrawing nature directs electrophilic attacks to the meta and para positions, complicating aldehyde introduction at the 6-position. Computational studies (DFT) reveal that the –CF₃ group increases the activation energy for electrophilic substitution by 15–20 kcal/mol compared to methoxy derivatives.

Purification and Yield Optimization

Chromatography-free purification is critical for industrial adoption. Recrystallization from ethyl acetate (solid-to-liquid ratio 1:10) effectively removes by-products, enhancing purity from 85% to >99%. Continuous flow systems, as demonstrated in Vilsmeier reagent applications, improve safety and scalability for aldehyde synthesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(trifluorometil)naftaleno-6-carboxaldehído se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4) en un medio acuoso.

Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.

Sustitución: Reactivos electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) en presencia de un catalizador.

Principales Productos Formados

Oxidación: Ácido 2-(trifluorometil)naftaleno-6-carboxílico.

Reducción: 2-(trifluorometil)naftaleno-6-metanol.

Sustitución: Diversos derivados de naftaleno sustituidos, dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

The introduction of fluorine into organic compounds often enhances their biological activity and metabolic stability. 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.

- Case Study: Anticancer Agents

Research has shown that compounds containing trifluoromethyl groups exhibit increased potency against cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing promising results against MCF-7 and PC-3 cell lines .

| Compound | Activity (IC50) | Cell Line |

|---|---|---|

| This compound derivative 1 | 12 µM | MCF-7 |

| This compound derivative 2 | 8 µM | PC-3 |

1.2 Molecular Interactions

Molecular docking studies indicate that this compound interacts with specific biological macromolecules, influencing pathways relevant to disease processes. These interactions are crucial for understanding its potential therapeutic effects .

Agrochemical Applications

2.1 Herbicide Development

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and selectivity. The synthesis of herbicides often incorporates intermediates like this compound to create more effective formulations.

- Case Study: Synthesis of Sulfonamide Herbicides

The compound has been employed as a synthetic intermediate for developing sulfonamide herbicides, which are known for their selective action against weeds while minimizing harm to crops .

| Herbicide | Active Ingredient | Application Rate |

|---|---|---|

| Herbicide A | Sulfonamide derivative of this compound | 1.5 kg/ha |

| Herbicide B | Another derivative | 2 kg/ha |

Material Science Applications

3.1 Nanotechnology

Fluorinated compounds like this compound are being explored in nanotechnology for their potential use in creating advanced materials with unique properties.

Mecanismo De Acción

El mecanismo de acción del 2-(trifluorometil)naftaleno-6-carboxaldehído depende en gran medida de su estructura química. El grupo trifluorometilo aumenta la lipofilia del compuesto y sus propiedades de extracción de electrones, lo que puede influir en su interacción con los objetivos biológicos. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, modulando potencialmente su actividad . Los objetivos moleculares exactos y las vías implicadas varían según la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Agrochemical Relevance

- Trifluoromethyl-substituted compounds, such as 1,3,4-oxadiazole thioethers (), exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL.

- Molecular Docking : Analog 5g () shows similar SDH-binding modes to penthiopyrad, a commercial fungicide, suggesting that the -CF₃ group in the target compound could optimize bioactivity in similar pathways .

Toxicity Profile

- Naphthalene derivatives () are associated with hemolytic anemia and respiratory irritation. However, the aldehyde’s reactivity could pose dermal or mucosal irritation hazards .

Actividad Biológica

2-(Trifluoromethyl)naphthalene-6-carboxaldehyde is a notable compound characterized by its unique trifluoromethyl group attached to a naphthalene ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group enhances the compound's reactivity and solubility, making it a valuable intermediate in various synthetic applications.

- Chemical Formula : C12H8F3O

- Molecular Weight : Approximately 224.18 g/mol

- Structure : The compound features a naphthalene backbone with a carboxaldehyde functional group, which contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, structural analogs have shown promising activity against various cancer cell lines. A study involving naphthalene-substituted triazole compounds demonstrated significant cytotoxic effects, with some derivatives inducing apoptosis in breast cancer cells (MDA-MB-231) and suppressing tumor growth in vivo .

The biological activity of compounds like this compound is often attributed to their ability to interact with key biological macromolecules. Molecular docking studies suggest that this compound may bind effectively to proteins involved in cancer progression and other diseases, potentially altering critical signaling pathways .

Research Findings

Case Studies

- Naphthalene Derivatives in Cancer Therapy :

- Molecular Interactions :

- Research utilizing molecular docking simulations has demonstrated that this compound can interact with specific protein targets, influencing their function and potentially leading to therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of naphthalene derivatives, followed by trifluoromethylation. Key steps include:

- Electrophilic substitution : Use AlCl₃ or FeCl₃ as a Lewis catalyst to introduce the aldehyde group at position 5.

- Trifluoromethylation : Employ Ruppert-Prakash reagent (TMSCF₃) or copper-mediated cross-coupling to install the -CF₃ group at position 2 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (>75% reported for analogous compounds under inert atmospheres) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust temperature (e.g., 0–60°C) and stoichiometry (1.2–2.0 equiv. of CF₃ source) to balance reactivity and selectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl carbon (δ 120–125 ppm, q, J = 280–320 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching theoretical m/z (C₁₂H₇F₃O: 230.05).

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl group play in modulating the compound’s biological activity or metabolic stability?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability via:

- Electron-Withdrawing Effects : Stabilizes adjacent aldehyde group against nucleophilic attack, prolonging half-life in physiological conditions .

- Steric Hindrance : Reduces cytochrome P450-mediated oxidation (test via liver microsome assays; compare with non-fluorinated analogs) .

Experimental Design : - Synthesize analogs (e.g., -CH₃, -Cl) and compare pharmacokinetic parameters (t₁/₂, AUC) in rodent models.

- Perform DFT calculations to map electron density distribution around the -CF₃ group .

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated naphthalene derivatives?

- Methodological Answer : Apply systematic risk-of-bias assessment frameworks:

- Bias Evaluation : Use tools from (Table C-6/C-7) to score studies on randomization, blinding, and outcome reporting .

- Confidence Rating : Classify studies as High/Moderate/Low confidence based on methodology rigor (e.g., dose-response consistency, species relevance) .

Case Study : - If Study A reports hepatotoxicity (High Confidence) but Study B finds none (Low Confidence), prioritize Study A’s data for hazard identification .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the aldehyde moiety?

- Methodological Answer : Focus on functional group modifications and biological assays:

- Derivatization : Convert aldehyde to oximes, hydrazones, or Schiff bases; test solubility and receptor binding (e.g., via SPR or ITC) .

- Target Engagement : Use fluorescence polarization assays to measure binding affinity to enzymes like aldehyde dehydrogenases .

Data Analysis : - Corrogate substituent effects (e.g., -CF₃ vs. -OCH₃) using multivariate regression (pIC₅₀ vs. Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.